Hydroxy-PEG10-t-butyl ester
CAS No.: 778596-26-2
Cat. No.: VC0530176
Molecular Formula: C27H54O13
Molecular Weight: 586.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 778596-26-2 |
---|---|
Molecular Formula | C27H54O13 |
Molecular Weight | 586.7 g/mol |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3 |
Standard InChI Key | AEEGJXDZOJNBIY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Hydroxy-PEG10-t-butyl ester consists of a decaethylene glycol chain (10 repeating ethylene oxide units) terminated by a hydroxyl group (-OH) and a tert-butyl ester (-COOtBu). The molecular formula is C₂₇H₅₄O₁₃, with a molecular weight of 586.71 g/mol . The tert-butyl ester acts as a protective group for the carboxylic acid, which can be deprotected under acidic conditions to yield a free -COOH group for further conjugation .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 778596-26-2 | |
Molecular Formula | C₂₇H₅₄O₁₃ | |
Molecular Weight | 586.71 g/mol | |
Purity | >95%–98% | |
Solubility | Aqueous media, DMSO, DMF | |
Storage Conditions | -20°C, inert atmosphere |
Hydrophilicity and Solubility Enhancement
The PEG spacer’s ethylene oxide units confer exceptional hydrophilicity, enabling the compound to solubilize hydrophobic drugs in aqueous environments. This property is critical for improving the bioavailability of poorly water-soluble therapeutics . For example, conjugation of Hydroxy-PEG10-t-butyl ester to lipophilic drug molecules reduces aggregation and enhances circulation time in vivo.
Synthesis and Production
Synthetic Pathways
Hydroxy-PEG10-t-butyl ester is typically synthesized via stepwise etherification and esterification reactions. The hydroxyl-terminated PEG chain is extended through iterative ethylene oxide additions, followed by coupling with tert-butyl propionate using carbodiimide chemistry . Monodisperse variants (e.g., Hydroxy-dPEG®8-t-butyl ester) are produced using discrete PEG building blocks to ensure uniformity, which is vital for reproducible drug formulations .
Deprotection Strategies
The tert-butyl group is removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or aqueous phosphoric acid, yielding a free carboxylic acid. This deprotection step is pivotal for subsequent functionalization, such as NHS ester activation for amine coupling :
Table 2: Comparison of Deprotection Methods
Reagent | Conditions | Efficiency | Environmental Impact |
---|---|---|---|
Trifluoroacetic Acid | 2–4 hours, RT | >95% | High (toxic fumes) |
Aqueous Phosphoric Acid | 6–8 hours, 60°C | 85–90% | Low |
Pharmaceutical and Bioconjugation Applications
Drug Delivery Systems
Hydroxy-PEG10-t-butyl ester is widely used to modify drug particles, vaccines, and proteins. PEGylation reduces immunogenicity and prolongs systemic circulation by shielding therapeutic payloads from renal clearance and enzymatic degradation . For instance, PEGylated liposomal doxorubicin (Doxil®) leverages similar chemistry to enhance tumor targeting.
Antibody-Drug Conjugates (ADCs)
In ADC development, the hydroxyl group is functionalized with maleimide or NHS esters to link antibodies to cytotoxic agents. The tert-butyl ester ensures stability during synthesis, with deprotection performed post-conjugation to expose the carboxylic acid for payload attachment .
Table 3: Representative ADC Linkers Using Hydroxy-PEG10-t-butyl Ester
ADC Component | Role of Hydroxy-PEG10-t-butyl Ester | Reference |
---|---|---|
SMCC Conjugates | Spacer for controlled drug release | |
Valine-Citrulline Linkers | Enhances solubility of protease-cleavable systems |
Recent Advances and Future Directions
Monodisperse PEG Derivatives
Novel synthetic techniques, such as solid-phase PEG synthesis, enable the production of monodisperse Hydroxy-PEG10-t-butyl ester analogues. These compounds offer superior batch-to-batch consistency compared to traditional polydisperse PEGs, which is critical for regulatory approval of biologics .
Green Deprotection Methods
Recent studies highlight aqueous phosphoric acid as a sustainable alternative to TFA for tert-butyl ester removal. This method reduces toxic waste and aligns with green chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume